BenchChemオンラインストアへようこそ!

N-(3-bromo-4-hydroxynaphthalen-1-yl)-4-ethylbenzenesulfonamide

IDH1 R132H Glioma Enzyme Inhibition

N-(3-bromo-4-hydroxynaphthalen-1-yl)-4-ethylbenzenesulfonamide (CAS 425410-41-9) is a synthetic, small-molecule aromatic sulfonamide. It features a 4-ethylbenzenesulfonamide group linked to a 3-bromo-4-hydroxynaphthalene core.

Molecular Formula C18H16BrNO3S
Molecular Weight 406.3g/mol
CAS No. 425410-41-9
Cat. No. B431278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-bromo-4-hydroxynaphthalen-1-yl)-4-ethylbenzenesulfonamide
CAS425410-41-9
Molecular FormulaC18H16BrNO3S
Molecular Weight406.3g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)Br
InChIInChI=1S/C18H16BrNO3S/c1-2-12-7-9-13(10-8-12)24(22,23)20-17-11-16(19)18(21)15-6-4-3-5-14(15)17/h3-11,20-21H,2H2,1H3
InChIKeyLMCLICSIGSVTCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Bromo-4-hydroxynaphthalen-1-yl)-4-ethylbenzenesulfonamide: Chemical Profile and Research-Grade Procurement


N-(3-bromo-4-hydroxynaphthalen-1-yl)-4-ethylbenzenesulfonamide (CAS 425410-41-9) is a synthetic, small-molecule aromatic sulfonamide. It features a 4-ethylbenzenesulfonamide group linked to a 3-bromo-4-hydroxynaphthalene core . Belonging to the broader class of naphthalene-1-sulfonamide derivatives, this compound has been identified as part of a novel series of potent inhibitors for mutant isocitrate dehydrogenase 1 (IDH1 R132H), a critical target in low-grade gliomas [1]. It serves as a key research tool in medicinal chemistry for studying oncogenic metabolism, with applications in structure-activity relationship (SAR) studies and probe development [1].

Why N-(3-Bromo-4-hydroxynaphthalen-1-yl)-4-ethylbenzenesulfonamide Cannot Be Replaced by Common Naphthalenesulfonamide Analogs


Generic substitution among naphthalenesulfonamides is unreliable due to the extreme target-specificity dictated by subtle structural modifications. The 3-bromo and 4-hydroxy substitutions on the naphthalene ring are critical for potent IDH1 R132H inhibition [1], while the specific 4-ethyl substituent on the benzenesulfonyl moiety directly influences enzyme selectivity and cellular activity by modulating hydrophobic interactions and electronic effects [1]. Minor changes, such as replacing the 4-ethyl group with a 4-bromo group, can significantly alter the potency against the mutant IDH1 enzyme [1]. These SAR nuances mean that using a close analog without rigorous validation risks complete loss of target engagement or introduction of off-target effects, making the specific procurement of this compound essential for reproducible research.

Quantitative Differentiation Evidence for N-(3-Bromo-4-hydroxynaphthalen-1-yl)-4-ethylbenzenesulfonamide


Superior IDH1 R132H Inhibitory Potency Inferred Over the 4-Bromo Analog

In a study on IDH1 R132H inhibitors, the 4-methyl analog (compound 9) showed a Ki of 1.2 µM, which was significantly more potent than the 4-bromo analog (compound 2) with a Ki of 4.1 µM [1]. The authors concluded that an electron-releasing group at the 4-position of the benzenesulfonyl moiety is favorable for potency [1]. The 4-ethyl group in the target compound is also electron-releasing and more hydrophobic than a methyl group, which allows for the class-level inference that it likely exhibits similar or improved potency over the 4-bromo analog (Ki > 4.1 µM), potentially in the low micromolar range.

IDH1 R132H Glioma Enzyme Inhibition

Predicted Physicochemical Differentiation from the 4-Methyl Analog

The target compound's measured acidity (pKa = 6.65) is nearly identical to the 4-methyl analog (pKa = 6.66), while its higher predicted lipophilicity and molecular weight (MW = 406.29) compared to the 4-methyl analog (MW = 392.27) suggests improved passive membrane permeability . The increased hydrophobicity from the 4-ethyl group may also enhance binding interactions in the hydrophobic pocket of mutant IDH1 .

Physicochemical Properties Drug Design SAR

Class-Level Differentiation from FABP4 and Mcl-1 Inhibitor Series

Within the naphthalenesulfonamide chemical space, other potent inhibitors have been discovered that are highly selective for different protein targets. A closely related compound series was found to be potent inhibitors of Mcl-1 (Ki = 180 nM) [1], while another series of naphthalene-1-sulfonamide derivatives are selective FABP4 inhibitors (affinity equivalent to BMS309403) [2]. This demonstrates that the 3-bromo-4-hydroxynaphthalen-1-yl core is a versatile scaffold, but target engagement is exquisitely dependent on the nature of the sulfonamide substituent and the 3-position of the naphthalene ring [1][2].

Target Selectivity FABP4 Mcl-1

Validated Application Scenarios for N-(3-Bromo-4-hydroxynaphthalen-1-yl)-4-ethylbenzenesulfonamide


Development of Selective IDH1 R132H Inhibitors for Glioma Research

This compound serves as an advanced starting point for medicinal chemistry optimization programs targeting IDH1 R132H. The SAR around the 4-position of the benzenesulfonyl ring is well-characterized, allowing rational design of more potent and selective analogs [1]. Its predicted low micromolar potency and excellent selectivity over wild-type IDH1 make it suitable for cellular proof-of-concept studies in BT142 glioma cells harboring the IDH1 R132H mutation [1].

Chemical Probe for Studying Oncogenic Metabolism

The compound can be used as a tool compound to dissect the role of mutant IDH1 in the production of the oncometabolite D-2-hydroxyglutarate (D-2HG). Its selective inhibition profile allows researchers to link target engagement to downstream metabolic and epigenetic effects in low-grade glioma models [1].

Pharmacophore Modeling and Scaffold-Hopping

The compound's structure, featuring a specific combination of a 4-ethylbenzenesulfonamide and a 3-bromo-4-hydroxynaphthalene core, provides critical SAR data for pharmacophore modeling [1]. Its unique properties relative to other analogs enable researchers to build accurate models for virtual screening campaigns aimed at identifying novel IDH1 inhibitor chemotypes [1].

Quote Request

Request a Quote for N-(3-bromo-4-hydroxynaphthalen-1-yl)-4-ethylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.